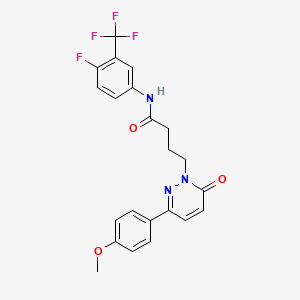
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H19F4N3O3 and its molecular weight is 449.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, identified by its CAS number 952987-74-5, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing information from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19F4N3O3
- Molecular Weight : 449.4 g/mol
- Structural Features : The presence of fluorine and methoxy groups suggests enhanced biological activity and stability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been evaluated in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, trifluoromethylated derivatives have shown promising results against various cancer cell lines:
- Activity against Cancer Cell Lines : Compounds similar to this butanamide were tested against the National Cancer Institute's (NCI) 60 human tumor cell line panel, revealing selective cytotoxicity towards leukemia and lung cancer cells .
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| RPMI-8226 | 10.11 | Myeloma |
| A549 | 7.7 | Non-Small Cell Lung Cancer |
| A498 | 10.5 | Renal Cancer |
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. These effects are often attributed to the presence of electron-withdrawing groups like fluorine, which can enhance the interaction with biological targets .
Case Studies and Experimental Findings
- Study on Trifluoromethylated Compounds : A study evaluated a series of trifluoromethylated derivatives for their anticancer properties. The results indicated significant activity against multiple cancer types, particularly in leukemia cell lines .
- In Silico Studies : Computational studies have predicted that modifications to the phenyl and pyridazinone moieties can enhance the binding affinity to target proteins involved in cancer pathways, suggesting avenues for drug development .
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c1-32-16-7-4-14(5-8-16)19-10-11-21(31)29(28-19)12-2-3-20(30)27-15-6-9-18(23)17(13-15)22(24,25)26/h4-11,13H,2-3,12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILJLTUFIERRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














